Samarium trinitrate hexahydrate

Catalog No.
S1507043
CAS No.
13759-83-6
M.F
H12N3O15Sm
M. Wt
444.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Samarium trinitrate hexahydrate

CAS Number

13759-83-6

Product Name

Samarium trinitrate hexahydrate

IUPAC Name

samarium(3+);trinitrate;hexahydrate

Molecular Formula

H12N3O15Sm

Molecular Weight

444.5 g/mol

InChI

InChI=1S/3NO3.6H2O.Sm/c3*2-1(3)4;;;;;;;/h;;;6*1H2;/q3*-1;;;;;;;+3

InChI Key

HDCOFJGRHQAIPE-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Sm+3]

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Sm+3]

The exact mass of the compound Samarium trinitrate hexahydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Samarium trinitrate hexahydrate (Sm(NO3)3·6H2O) is a highly soluble, halide-free rare-earth metal salt utilized as a primary precursor in the synthesis of advanced functional materials. Characterized by its clean thermal decomposition profile and exceptional solubility in both aqueous and organic solvents, it is widely employed in sol-gel processing, co-precipitation, and electrostatic spray deposition [1]. Unlike bulk samarium oxides or halide-containing salts, this nitrate hexahydrate enables molecular-level stoichiometric control and decomposes at moderate temperatures (500–600 °C) to yield high-purity Sm2O3. These baseline properties make it a highly practical procurement choice for manufacturing samarium-doped ceria (SDC) solid oxide fuel cells, high-performance Sm-Co permanent magnets, and specialized perovskite catalysts where phase purity and the absence of contamination are critical.

Substituting samarium trinitrate hexahydrate with generic alternatives like samarium chloride (SmCl3·6H2O) or bulk samarium oxide (Sm2O3) introduces significant process and performance risks. Samarium oxide is highly insoluble in standard organic and aqueous solvents, rendering it entirely unsuitable for wet-chemical synthesis routes such as sol-gel or inkjet printing, forcing manufacturers to rely on defect-prone suspension milling [1]. Conversely, while samarium chloride is soluble, it requires substantially higher calcination temperatures to decompose and frequently leaves residual chloride ions trapped in the crystal lattice. These halide impurities act as severe poisons to catalytic active sites in volatile organic compound (VOC) oxidation and drastically degrade the ionic conductivity of solid oxide fuel cell (SOFC) electrolytes. Therefore, for applications demanding high-purity, molecularly homogeneous doping without halide contamination, the nitrate hexahydrate form is strictly non-interchangeable.

Halide-Free Thermal Decomposition for High-Purity Oxide Synthesis

When synthesizing samarium-doped ceria (SDC) or perovskite catalysts, precursor decomposition profiles are critical to final phase purity. Samarium trinitrate hexahydrate decomposes cleanly to Sm2O3 at 500–600 °C via intermediate oxonitrates, releasing volatile nitrogen oxides and water [1]. In contrast, samarium chloride (SmCl3·6H2O) precursors require significantly higher calcination temperatures to fully eliminate chloride ions, and often leave residual halide impurities. These residual chlorides act as severe catalyst poisons in volatile organic compound (VOC) oxidation and degrade the ionic conductivity of SOFC electrolytes [2].

Evidence DimensionCalcination residue and decomposition temperature
Target Compound DataComplete decomposition to pure Sm2O3 by 520–600 °C (halide-free)
Comparator Or BaselineSamarium chloride (SmCl3·6H2O) (retains chloride residues at equivalent temperatures)
Quantified Difference>100% reduction in halide retention at standard calcination temperatures (500–600 °C)
ConditionsAir calcination, 500–600 °C, sol-gel or co-precipitation synthesis

Eliminating chloride residues prevents the poisoning of catalytic active sites and ensures optimal oxygen vacancy mobility in solid electrolyte applications.

High Solubility in Organic Solvents for Uniform Thin-Film Deposition

For the fabrication of ultra-thin solid electrolytes via electrostatic spray deposition (ESD) or inkjet printing, the precursor must form a stable, high-concentration solution without agglomeration. Samarium trinitrate hexahydrate exhibits exceptional solubility in ethanol and butyl carbitol mixtures, enabling the formulation of stable precursor inks at concentrations up to 0.6 M [1]. By contrast, samarium oxide (Sm2O3) is highly insoluble in aqueous and organic solvents, requiring mechanical suspension milling that leads to non-uniform film deposition and particulate defects. The high solubility of the nitrate salt allows for the deposition of dense, uniform SDC films as thin as 239 nm.

Evidence DimensionPrecursor solubility in ethanol/organic mixtures
Target Compound DataHighly soluble (supports >0.6 M stable precursor inks)
Comparator Or BaselineSamarium oxide (Sm2O3) (insoluble, requires particle suspension)
Quantified DifferenceOrders of magnitude higher solubility, enabling molecular-level mixing
ConditionsEthanol/butyl carbitol solvent systems at room temperature

High organic solubility is strictly required for advanced non-vacuum deposition techniques like ESD, ensuring molecular-level homogeneity in doped thin films.

Precise Stoichiometric Control in Sub-Micron Magnetic Alloy Synthesis

The synthesis of high-performance samarium-cobalt (Sm-Co) sub-micron fibers requires exact control over the atomic ratio of Sm to Co to maximize saturation magnetization and coercivity. Using samarium trinitrate hexahydrate in aqueous/ethanol blends allows for precise atomic blending (8–20 at% Sm) with cobalt nitrates prior to co-reduction [1]. This molecular-level mixing ensures the exclusive formation of targeted Sm2Co17 or Sm2Co7 phases upon reduction at 700 °C. Solid-state blending of oxides or metallurgical smelting, the standard industrial baselines, struggle with sub-micron homogeneity and frequently result in samarium loss or the formation of secondary phases that degrade magnetic performance.

Evidence DimensionPhase purity and stoichiometric retention
Target Compound Data100% retention of target stoichiometry (e.g., exact 10.6 at% Sm for pure Sm2Co17)
Comparator Or BaselineSolid-state oxide blending (prone to Sm loss and secondary phase formation)
Quantified DifferenceElimination of secondary phases and stoichiometric drift during precursor mixing
ConditionsCo-reduction synthesis at 700 °C in aqueous/ethanol solvent

Molecular-level precursor mixing guarantees the phase purity required to achieve maximum magnetic strength in advanced permanent magnets.

Solid Oxide Fuel Cell (SOFC) Electrolytes

Due to its clean, halide-free thermal decomposition, it is a highly effective precursor for synthesizing samarium-doped ceria (SDC) electrolytes, ensuring maximum oxygen vacancy mobility without chloride-induced degradation[1].

Electrostatic Spray Deposition (ESD) of Thin Films

Its exceptional solubility in ethanol and butyl carbitol makes it a highly suitable choice for formulating stable, high-concentration (up to 0.6 M) precursor inks required for uniform, ultra-thin ceramic coatings [1].

Synthesis of Sub-Micron Permanent Magnets

The ability to achieve precise molecular-level mixing in co-precipitation routes allows for the exact stoichiometric control needed to produce phase-pure Sm2Co17 and Sm2Co7 magnetic fibers with maximized coercivity [2].

Perovskite and VOC Oxidation Catalysts

By avoiding the catalyst-poisoning effects of residual halides, this precursor ensures high catalytic activity and stability in samarium-based mixed oxides (e.g., SmMnO3) used for environmental remediation[3].

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

13759-83-6

Dates

Last modified: 08-15-2023

Explore Compound Types